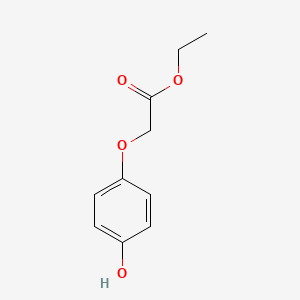

Ethyl 2-(4-hydroxyphenoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQNKBWWOXOAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525876 | |

| Record name | Ethyl (4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20872-28-0 | |

| Record name | Ethyl (4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-hydroxyphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Vitro Efficacy of Ethyl 2-(4-hydroxyphenoxy)acetate on Glucose Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide is based on the reported action of Ethyl 2-(4-hydroxyphenoxy)acetate as an insulin (B600854) receptor agonist. As of the latest literature review, specific in-vitro quantitative data on glucose uptake for this compound has not been published. Therefore, the quantitative data presented herein is illustrative and based on typical results for compounds with this mechanism of action. The experimental protocols and signaling pathways described are standard methodologies used in the field to evaluate insulin-mimetic compounds.

Introduction

This compound is a heterocyclic compound identified as an agonist of the insulin receptor.[1] Its ability to bind to and activate the insulin receptor suggests a potential therapeutic role in conditions characterized by insulin resistance, such as Type 2 Diabetes. Activation of the insulin receptor initiates a signaling cascade that culminates in the translocation of glucose transporters (primarily GLUT4) to the plasma membrane of insulin-sensitive cells, such as adipocytes and skeletal muscle cells, thereby facilitating glucose uptake from the circulation.[1] This document provides a technical overview of the standard in-vitro methodologies and expected outcomes when evaluating the effect of this compound on glucose uptake.

Proposed Mechanism of Action: Insulin Receptor Activation

As an insulin receptor agonist, this compound is proposed to mimic the action of endogenous insulin. This involves binding to the alpha subunit of the insulin receptor, inducing a conformational change that activates the tyrosine kinase domain on the beta subunit. This autophosphorylation initiates a downstream signaling cascade, primarily through the PI3K/Akt pathway, leading to the translocation of GLUT4-containing vesicles to the cell surface and subsequent glucose uptake.

References

An In-depth Technical Guide on the Potential Neuroprotective Effects of Ethyl 2-(4-hydroxyphenoxy)acetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature available as of December 2025 does not contain specific studies investigating the neuroprotective effects of Ethyl 2-(4-hydroxyphenoxy)acetate. Therefore, this document summarizes the existing information on the compound's properties and potential mechanisms of action based on its known biological targets. The experimental protocols and quantitative data presented in this guide are based on general methodologies used in the field of neuroprotection research and should be adapted and validated for the specific compound.

Introduction

This compound is a heterocyclic compound that has been identified as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease.[1] Its potential stems from its lipophilic nature, which allows it to cross the blood-brain barrier, and its ability to bind to and activate the insulin (B600854) receptor.[1] The role of insulin signaling in the brain is increasingly being recognized as crucial for neuronal survival, synaptic plasticity, and cognitive function. Dysfunctional insulin signaling in the brain has been linked to the pathophysiology of several neurodegenerative diseases, making the insulin receptor an attractive target for therapeutic intervention.

This technical guide provides an overview of the known information about this compound and outlines a hypothetical framework for investigating its neuroprotective effects based on its known interaction with the insulin receptor.

Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 20872-28-0 | [1] |

| Molecular Formula | C10H12O4 | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| Known Biological Activity | Insulin receptor agonist | [1] |

| Key Characteristic | Lipophilic, crosses the blood-brain barrier | [1] |

Hypothesized Neuroprotective Mechanism: Insulin Receptor Activation

The primary known biological function of this compound is its role as an agonist of the insulin receptor.[1] In the central nervous system, insulin signaling is critical for several processes that are vital for neuronal health:

-

Neuronal survival and growth: Insulin signaling promotes cell survival by activating pro-survival pathways, such as the PI3K/Akt pathway, which in turn inhibits apoptotic cell death.

-

Synaptic plasticity: Insulin plays a role in learning and memory by modulating synaptic strength and plasticity.

-

Glucose metabolism: Insulin signaling is involved in regulating glucose uptake and utilization in neurons, which is essential for maintaining cellular energy homeostasis.

-

Reduction of neuroinflammation: Some studies suggest that insulin signaling can have anti-inflammatory effects in the brain.

Given that this compound activates the insulin receptor, it is hypothesized that its neuroprotective effects are mediated through the activation of downstream signaling pathways that promote neuronal survival and function.

Potential Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its neuroprotective effects. This pathway is based on the known downstream signaling of the insulin receptor in neurons.

Caption: Hypothesized signaling pathway of this compound.

Proposed Experimental Protocols for a Future Investigation

As there is no specific published data on the neuroprotective effects of this compound, the following are generalized experimental protocols that could be employed to investigate its potential neuroprotective properties.

In Vitro Neuroprotection Assays

Objective: To determine if this compound can protect neuronal cells from various neurotoxic insults.

Cell Lines:

-

SH-SY5Y human neuroblastoma cells

-

Primary cortical or hippocampal neurons

Neurotoxic Insults:

-

Oxidative stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

-

Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA)

-

Amyloid-beta (Aβ) toxicity: Aβ₁₋₄₂ oligomers

Methodology:

-

Cell Culture: Culture neuronal cells in appropriate media and conditions.

-

Pre-treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxic agent for a specific duration.

-

Assessment of Cell Viability:

-

MTT Assay: To measure metabolic activity as an indicator of cell viability.

-

LDH Assay: To measure lactate (B86563) dehydrogenase release as an indicator of cell death.

-

Live/Dead Staining: Using calcein-AM and ethidium (B1194527) homodimer-1 to visualize live and dead cells, respectively.

-

Mechanistic Studies

Objective: To elucidate the molecular mechanisms underlying the potential neuroprotective effects of this compound.

Methodology:

-

Western Blot Analysis:

-

Probe for key proteins in the insulin signaling pathway (e.g., phosphorylated Akt, total Akt, phosphorylated GSK-3β, total GSK-3β).

-

Assess markers of apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2).

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Use fluorescent probes like DCFDA to quantify intracellular ROS levels.

-

-

Mitochondrial Function Assays:

-

Measure mitochondrial membrane potential using probes like JC-1.

-

Assess mitochondrial respiration using techniques like Seahorse XF analysis.

-

In Vivo Studies in Animal Models of Neurodegeneration

Objective: To evaluate the in vivo efficacy of this compound in animal models of neurodegenerative diseases.

Animal Models:

-

Alzheimer's Disease: 5XFAD or APP/PS1 transgenic mice.

-

Parkinson's Disease: MPTP or 6-OHDA-lesioned rodents.

-

Ischemic Stroke: Middle cerebral artery occlusion (MCAO) model.

Methodology:

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Behavioral Assessments:

-

Cognitive function: Morris water maze, Y-maze, novel object recognition test.

-

Motor function: Rotarod test, cylinder test.

-

-

Histopathological and Immunohistochemical Analysis:

-

Stain brain sections for markers of neuronal loss (e.g., NeuN), apoptosis (e.g., TUNEL), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and disease-specific pathology (e.g., Aβ plaques, α-synuclein aggregates).

-

Quantitative Data

Currently, there is no publicly available quantitative data on the neuroprotective effects of this compound. Future studies would need to generate data such as:

-

IC₅₀/EC₅₀ values: For its protective effects against various neurotoxins.

-

Dose-response curves: For in vitro and in vivo efficacy.

-

Quantitative changes in biomarker levels: Such as levels of phosphorylated proteins, ROS, and inflammatory cytokines.

Conclusion

This compound presents a promising, yet largely unexplored, avenue for the development of neuroprotective therapies. Its ability to activate the insulin receptor and cross the blood-brain barrier provides a strong rationale for its investigation in the context of neurodegenerative diseases. The experimental framework outlined in this guide provides a roadmap for future research to elucidate its potential neuroprotective effects and mechanisms of action. Rigorous in vitro and in vivo studies are essential to validate its therapeutic potential and to generate the quantitative data necessary for further development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Novel Ethyl 2-(4-hydroxyphenoxy)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel ethyl 2-(4-hydroxyphenoxy)acetate derivatives. These compounds are of growing interest in medicinal chemistry due to their potential as modulators of key metabolic pathways. This document details experimental protocols, presents quantitative data in a structured format, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction

This compound serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been identified as potential agonists for the insulin (B600854) receptor and as dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), both of which are critical targets in the management of type 2 diabetes and other metabolic disorders. The phenoxyacetate (B1228835) moiety provides a key structural element for interaction with these biological targets, and modification of the aromatic ring and other positions allows for the fine-tuning of activity and pharmacokinetic properties. This guide will explore the synthetic routes to these derivatives, their detailed characterization, and the underlying biological pathways they modulate.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an ethyl haloacetate, typically in the presence of a base.

General Synthetic Scheme

The general reaction is as follows:

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

This protocol describes the synthesis of a key intermediate, ethyl 2-(4-aminophenoxy)acetate, which can be further modified. The synthesis proceeds in two steps: Williamson ether synthesis followed by reduction of a nitro group.[1]

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

-

To a solution of 4-nitrophenol (B140041) (1.39 g, 10 mmol) in dry acetone (B3395972) (20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Reflux the mixture with stirring for 20 minutes.

-

Add ethyl bromoacetate (1.67 g, 10 mmol) and a catalytic amount of potassium iodide (10 mg).

-

Continue to reflux the mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, stop heating and filter the hot mixture, washing the solid residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.

Step 2: Reduction to Ethyl 2-(4-aminophenoxy)acetate

-

Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate in a suitable solvent such as ethanol.

-

Add iron powder and a solution of ammonium (B1175870) chloride in water.

-

Reflux the mixture, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling, filter the reaction mixture to remove the iron catalyst.

-

Evaporate the solvent and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point (mp): To assess the purity of solid compounds.

Data Presentation

The following tables summarize the characterization data for representative this compound derivatives.

Table 1: Physicochemical and Yield Data

| Compound | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1 | -H | C10H12O4 | 196.20 | 88-90 | 85 |

| 2 | 4-NH2 | C10H13NO3 | 195.22 | 75-77 | 92[1] |

Table 2: 1H NMR Spectral Data (CDCl3, 400 MHz)

| Compound | Chemical Shift (δ, ppm) |

| 1 | 6.85 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 4.60 (s, 2H, O-CH2), 4.25 (q, 2H, O-CH2-CH3), 1.30 (t, 3H, -CH3) |

| 2 | 6.68 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 4.51 (s, 2H, O-CH2), 4.23 (q, 2H, O-CH2-CH3), 3.55 (s, 2H, -NH2), 1.28 (t, 3H, -CH3)[1] |

Table 3: 13C NMR Spectral Data (CDCl3, 100 MHz)

| Compound | Chemical Shift (δ, ppm) |

| 1 | 169.0, 152.1, 151.5, 115.9, 115.8, 65.8, 61.5, 14.2 |

| 2 | 169.3, 151.2, 141.7, 116.0, 115.8, 66.5, 61.3, 14.2[1] |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as modulators of key metabolic signaling pathways.

Insulin Receptor Activation

This compound has been reported to be an agonist of the insulin receptor, promoting glucose uptake in cells.[2] This action is critical for maintaining glucose homeostasis.

Dual Glucokinase (GK) and PPARγ Activation

Certain derivatives are being explored as dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] This dual action offers a multi-pronged approach to treating type 2 diabetes by enhancing both insulin secretion and insulin sensitivity.

Glucokinase (GK) Activation: GK acts as a glucose sensor in pancreatic β-cells.[3][4] Its activation leads to increased glycolysis, a higher ATP/ADP ratio, and subsequent insulin secretion.[5][6]

PPARγ Activation: PPARγ is a nuclear receptor highly expressed in adipose tissue that regulates the expression of genes involved in lipid metabolism and insulin sensitivity.[7][8] Its activation promotes the storage of fatty acids in adipocytes, thereby reducing lipotoxicity and improving insulin signaling in other tissues.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 20872-28-0 | VAA87228 [biosynth.com]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]

- 8. JCI - PPARγ regulates adipocyte cholesterol metabolism via oxidized LDL receptor 1 [jci.org]

A Technical Guide to the Preliminary Bioactivity Screening of Ethyl 2-(4-hydroxyphenoxy)acetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(4-hydroxyphenoxy)acetate is a molecule belonging to the phenoxyacetic acid class of compounds. While direct, peer-reviewed quantitative data on its specific bioactivities are limited in publicly available literature, preliminary information suggests potential as an insulin (B600854) receptor agonist with possible applications in type 2 diabetes and neurological disorders.[1] This guide provides a comprehensive overview of the reported, albeit unverified, bioactivity of this compound and presents a detailed examination of the well-documented biological activities of structurally related phenoxyacetic acid derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction to this compound

Given the limited direct data, this guide will focus on the broader class of phenoxyacetic acid derivatives, for which a significant body of research exists, to infer a likely preliminary bioactivity profile for this compound.

Inferred Bioactivity Profile based on Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4] The following sections summarize the key bioactivities reported for analogs of this compound, providing a roadmap for its potential screening.

Anti-inflammatory and Analgesic Activity

Numerous phenoxyacetic acid derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7]

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5d | COX-2 | 0.09 ± 0.01 | Celecoxib | 0.05 ± 0.02 |

| 5e | COX-2 | 0.08 ± 0.01 | Celecoxib | 0.05 ± 0.02 |

| 5f | COX-2 | 0.06 ± 0.01 | Celecoxib | 0.05 ± 0.02 |

| 7b | COX-2 | 0.07 ± 0.01 | Celecoxib | 0.05 ± 0.02 |

| 10c | COX-2 | 0.08 ± 0.01 | Celecoxib | 0.05 ± 0.02 |

| 10d | COX-2 | 0.07 ± 0.01 | Celecoxib | 0.05 ± 0.02 |

| 10e | COX-2 | 0.06 ± 0.01 | Celecoxib | 0.05 ± 0.02 |

| 10f | COX-2 | 0.07 ± 0.01 | Celecoxib | 0.05 ± 0.02 |

| Mefenamic Acid (V) | COX-2 | 1.98 ± 0.02 | - | - |

Source: Data compiled from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors.[5]

Anticancer Activity

The phenoxyacetic acid scaffold is a promising pharmacophore for the development of anticancer agents.[8] Derivatives have shown cytotoxic activity against various cancer cell lines.[2][7][9]

Table 2: In Vitro Anticancer Activity of Selected Phenoxyacetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 |

| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 |

| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | 6.9 ± 0.7 | 5-Fluorouracil | 8.3 ± 1.8 |

Source: Data compiled from a study on the anticancer activity of novel phenoxyacetamide derivatives.[9]

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of phenoxyacetic acid derivatives through various radical scavenging assays.

Table 3: In Vitro Antioxidant Activity of (4-benzoyl-phenoxy)-acetic acid Derivatives

| Compound | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Hydrogen Peroxide Scavenging IC50 (µg/mL) |

| 6f | 22.4 ± 0.18 | 24.8 ± 0.21 | 28.1 ± 0.15 |

| 6h | 20.1 ± 0.11 | 23.5 ± 0.14 | 26.9 ± 0.23 |

| 6i | 25.3 ± 0.24 | 27.1 ± 0.19 | 30.4 ± 0.18 |

| Ascorbic Acid (Standard) | 15.7 ± 0.25 | 18.2 ± 0.17 | 21.6 ± 0.11 |

Source: Data compiled from a study on the antioxidant efficacy of (4-benzoyl-phenoxy)-acetic acid derivatives.

Antimicrobial Activity

The phenoxyacetic acid core is found in compounds with activity against various bacterial and fungal strains.[2][10]

Table 4: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Microorganism | Activity (Zone of Inhibition in mm or MIC in µL) | Standard | Activity |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | 20 mm | - | - |

| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | 19 mm | Ampicillin | 23 mm |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | MIC = 9.66 ± 0.57 µL | Ciprofloxacin | MIC = 6.67 ± 0.48 µL |

| 4-Methoxyphenoxyacetic acid | Fungal strains | 30 mm | Gentamicin | 20 mm |

Source: Data compiled from a review on the biological profile of phenoxyacetic acid derivatives.[2]

Antidiabetic Activity

The claim of insulin receptor agonism for this compound aligns with findings for other phenoxyacetic acid derivatives that have been investigated as antidiabetic agents, particularly as free fatty acid receptor 1 (FFA1) agonists.[1][11]

Table 5: In Vitro Agonistic Activity of a Phenoxyacetic Acid Derivative on FFA1

| Compound | FFA1 Agonistic Activity (EC50, nM) |

| 16 | 43.6 |

Source: Data from a study on phenoxyacetic acid derivatives as novel FFA1 agonists.[11]

Experimental Protocols

This section details the methodologies for key experiments relevant to the bioactivity screening of this compound and its analogs.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

-

Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Buffer : Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

-

Incubation : The enzyme is pre-incubated with the test compound for 10 minutes at 25°C.

-

Reaction Initiation : The reaction is initiated by adding arachidonic acid as the substrate.

-

Reaction Termination : The reaction is stopped after a specific time (e.g., 5 minutes) by adding a solution of HCl.

-

Quantification : The product, prostaglandin (B15479496) E2 (PGE2), is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

-

Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction Mixture : The test compound at various concentrations is mixed with the DPPH solution.

-

Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis : The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid is commonly used as a positive control.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

-

Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in cells (e.g., C2C12 myotubes or H-4-11-E liver cells).[12]

-

Cell Culture and Differentiation : C2C12 myoblasts are cultured and differentiated into myotubes. H-4-11-E cells are cultured to confluence.

-

Compound Treatment : The cells are treated with various concentrations of the test compound for a specified duration. Insulin or metformin (B114582) can be used as a positive control.[12]

-

Glucose Uptake Measurement : A fluorescently labeled glucose analog (e.g., 2-NBDG) is added to the cells, and the uptake is measured using a fluorescence plate reader.

-

Data Analysis : The increase in glucose uptake relative to untreated control cells is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Insulin Receptor Signaling Pathway

The following diagram illustrates the insulin receptor signaling pathway, which is purportedly activated by this compound.

Caption: Insulin Receptor Signaling Pathway for Glucose Uptake.

General Workflow for In Vitro Bioactivity Screening

The diagram below outlines a typical workflow for the preliminary bioactivity screening of a novel compound.

Caption: General Workflow for Preliminary Bioactivity Screening.

COX-2 Inhibition by Phenoxyacetic Acid Derivatives

This diagram illustrates the mechanism of action for the anti-inflammatory effects of phenoxyacetic acid derivatives.

Caption: Mechanism of COX-2 Inhibition.

Conclusion and Future Directions

While the direct bioactivity of this compound remains to be rigorously established through peer-reviewed research, its structural similarity to a well-studied class of pharmacologically active compounds suggests a high potential for therapeutic applications. The inferred bioactivity profile, based on phenoxyacetic acid derivatives, points towards promising avenues of investigation in anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities.

Future research should focus on:

-

Systematic in vitro screening of this compound against a panel of targets, including the insulin receptor, COX enzymes, various cancer cell lines, and microbial strains.

-

Quantitative structure-activity relationship (QSAR) studies to understand the contribution of the ethyl ester and hydroxyl functionalities to the observed bioactivities.

-

In vivo studies to validate any promising in vitro findings and to assess the pharmacokinetic and safety profiles of the compound.

This technical guide provides a solid foundation for initiating such research, offering both a summary of the current state of knowledge and detailed protocols for further investigation. The provided visualizations of key pathways and workflows are intended to aid in the conceptualization and design of these future studies.

References

- 1. This compound | 20872-28-0 | VAA87228 [biosynth.com]

- 2. jetir.org [jetir.org]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Therapeutic Potential of Phenolic Compounds in Alzheimer's Disease Research: A Focus on Ethyl Acetate Fractions and Structurally Related Molecules to Ethyl 2-(4-hydroxyphenoxy)acetate

Disclaimer: As of December 2025, dedicated research directly investigating the potential of Ethyl 2-(4-hydroxyphenoxy)acetate for Alzheimer's disease is limited in the public domain. However, the broader class of phenolic compounds, often extracted using ethyl acetate (B1210297), and molecules with similar structural motifs, have demonstrated significant neuroprotective properties. This guide synthesizes the current understanding of these related areas, providing a technical framework for researchers in drug discovery and development.

One related compound, Ethyl 2-(4-hydroxyphenyl)acetate, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[] Another compound, this compound, is noted for its lipophilic nature, suggesting it could cross the blood-brain barrier, and its activity as an insulin (B600854) receptor agonist, making it a theoretical candidate for neurological disorders.[2] This guide will focus on the neuroprotective mechanisms of action exhibited by ethyl acetate fractions of various natural products and related phenolic compounds, which are relevant to Alzheimer's disease pathology.

Core Neuroprotective Mechanisms

Ethyl acetate fractions of various botanicals have shown promise in mitigating Alzheimer's-related pathology through several key mechanisms:

-

Antioxidant Activity: Many studies highlight the capacity of these extracts to combat oxidative stress, a key pathological feature of Alzheimer's disease. This is achieved by enhancing the activity of endogenous antioxidant enzymes and reducing the levels of reactive oxygen species (ROS). For instance, an ethyl acetate fraction of Inonotus sanghuang was found to increase the activities of glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD) while reducing malondialdehyde (MDA) content in primary cortical neuronal cells.[3] Similarly, an ethyl acetate extract of persimmon leaves was shown to inhibit reductions in SOD and GSH-Px activities and decrease MDA levels in an Aβ-induced rat model.[4]

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of Alzheimer's disease progression. The ethyl acetate fraction of Inonotus sanghuang has been demonstrated to suppress the production of pro-inflammatory cytokines such as IL-1β, IFN-γ, IL-6, and TNF-α in H2O2-treated neuronal cells.[3]

-

Anti-apoptotic Activity: Preventing neuronal cell death is a primary goal in neurodegenerative disease research. Ethyl acetate extracts have been shown to modulate apoptotic pathways. For example, the ethyl acetate fraction of Eclipta prostrata suppressed the Bax/Bcl-2 ratio and reduced caspase-3 activity in SH-SY5Y cells.[5] Likewise, an ethyl acetate extract of persimmon leaves attenuated neuronal apoptosis in the hippocampus and reduced the expression of p-JNK, caspase-3, and the Bax/Bcl-2 ratio.[4] The ethyl acetate fraction of Inonotus sanghuang also prevented apoptosis by reducing Bax protein expression and increasing the expression of the anti-apoptotic protein Bcl-2.[3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies on the neuroprotective effects of relevant ethyl acetate fractions.

Table 1: Effects of Ethyl Acetate Fractions on Markers of Oxidative Stress

| Extract/Compound | Model System | Treatment | Outcome Measure | Result | Reference |

| Ethyl Acetate Fraction of Inonotus sanghuang | H2O2-treated Primary Cortical Neuronal Cells | Pretreatment with EAF | GSH-Px and SOD activities | Increased | [3] |

| MDA content | Reduced | [3] | |||

| Ethyl Acetate Extract of Persimmon Leaves (EAPL) | Aβ-induced rats | 200mg/kg and 400mg/kg EAPL | SOD and GSH-Px activities | Significantly inhibited reductions | [4] |

| MDA level | Increased | [4] | |||

| Ethyl Acetate Extract of Eclipta prostrata | 6-hydroxydopamine-induced SH-SY5Y cells | Pretreatment with extract | Intracellular ROS formation | Reduced in a concentration-dependent manner | [5] |

Table 2: Effects of Ethyl Acetate Fractions on Apoptosis

| Extract/Compound | Model System | Treatment | Outcome Measure | Result | Reference |

| Ethyl Acetate Fraction of Inonotus sanghuang | H2O2-treated Primary Cortical Neuronal Cells | 40, 8, 1.6 μg/mL EAF | Bax protein expression | Reduced by 65.86%, 58.84%, and 52.36% respectively | [3] |

| Bcl-2 protein expression | Increased | [3] | |||

| Ethyl Acetate Extract of Persimmon Leaves (EAPL) | Aβ-induced rats | EAPL treatment | Neuronal apoptosis in hippocampus | Attenuated | [4] |

| p-JNK and caspase-3 expression | Reduced | [4] | |||

| Bax/Bcl-2 ratio | Reduced | [4] | |||

| Ethyl Acetate Extract of Eclipta prostrata | 6-hydroxydopamine-induced SH-SY5Y cells | Pretreatment with extract | Bax/Bcl-2 ratio | Suppressed | [5] |

| Caspase-3 activity | Reduced | [5] |

Table 3: Effects of Ethyl Acetate Fractions on Cell Viability and Inflammation

| Extract/Compound | Model System | Treatment | Outcome Measure | Result | Reference |

| Ethyl Acetate Fraction of Inonotus sanghuang | H2O2-treated Primary Cortical Neuronal Cells | EAF treatment | Cell viability | Increased to 68.74%, 76.48%, and 90.85% | [3] |

| IL-1β, IFN-γ, IL-6, and TNF-α production | Suppressed | [3] | |||

| Ethyl Acetate Extract of Eclipta prostrata | 6-hydroxydopamine-induced SH-SY5Y cells | 5, 10, and 20 µg/ml of extract | Cell viability | Increased to 71.1%, 80.5%, and 90.5% respectively | [5] |

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

This protocol is based on methodologies used to assess the neuroprotective effects of ethyl acetate extracts against induced cytotoxicity.[6]

-

Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., ethyl acetate fraction) for a specified period (e.g., 1-2 hours).

-

Induction of Cytotoxicity: Add the neurotoxic agent (e.g., H2O2 or 6-hydroxydopamine) to the wells and incubate for the desired duration (e.g., 24 hours).

-

MTT Incubation: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3.2. Intracellular Reactive Oxygen Species (ROS) Assay

This protocol is adapted from studies evaluating the antioxidant effects of neuroprotective compounds.[5]

-

Cell Culture and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

-

DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3.3. Western Blot Analysis for Apoptotic Proteins

This protocol is based on the methods used to determine the expression of proteins like Bax, Bcl-2, and caspase-3.[4][5]

-

Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Visualizations of Signaling Pathways and Workflows

Caption: General experimental workflow for in vitro neuroprotection assays.

Caption: Anti-apoptotic signaling pathway modulated by ethyl acetate fractions.

References

- 2. This compound | 20872-28-0 | VAA87228 [biosynth.com]

- 3. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of ethyl acetate extract from persimmon leaves on Alzheimer's disease and its underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Phenoxyacetate Scaffold: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Structure-Activity Relationship of Ethyl 2-(4-hydroxyphenoxy)acetate and its Analogs

The phenoxyacetic acid scaffold, with its inherent structural simplicity and versatility, has emerged as a privileged pharmacophore in modern medicinal chemistry. This compound, a key representative of this class, and its numerous analogs have been the subject of extensive research, revealing a broad spectrum of biological activities. This technical guide delves into the intricate structure-activity relationships (SAR) of these compounds, with a particular focus on their roles as Free Fatty Acid Receptor 1 (FFAR1) agonists and cyclooxygenase-2 (COX-2) inhibitors. The document further provides detailed experimental protocols for key biological assays and visualizes complex biological and experimental workflows to facilitate a deeper understanding of this important chemical class.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxyacetate (B1228835) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, modifications of the acetate (B1210297) moiety, and the overall physicochemical properties of the molecule. The following sections dissect the SAR of this scaffold in the context of its major biological targets.

Phenoxyacetic Acid Derivatives as Free Fatty Acid Receptor 1 (FFAR1) Agonists

FFAR1, also known as GPR40, is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes mellitus. Phenoxyacetic acid derivatives have been identified as potent FFAR1 agonists.

The general pharmacophore for FFAR1 agonism consists of a carboxylic acid head group, a central phenyl ring, and a lipophilic tail. In the case of phenoxyacetic acid derivatives, the phenoxyacetic acid moiety serves as the head group and central ring, while various substituents on the phenyl ring and modifications of the ether linkage constitute the lipophilic tail.

Key SAR observations for FFAR1 agonism include:

-

The Carboxylic Acid Group is Essential: The acidic head group is crucial for interacting with key basic residues, such as Arg183, Arg258, and Tyr91, in the FFAR1 binding pocket. Esterification or replacement of the carboxylic acid with other functional groups generally leads to a significant loss of activity.

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a critical role in modulating potency and selectivity.

-

Lipophilic Substituents: Introduction of lipophilic groups at the para-position of the phenoxy ring generally enhances potency. This is likely due to favorable interactions with a hydrophobic pocket within the receptor.

-

Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can influence the acidity of the carboxylic acid and the overall binding affinity. A careful balance of electronic and steric factors is necessary for optimal activity.

-

-

Modifications of the Ether Linkage: Replacing the ether oxygen with other linkers, such as amides, has been explored to improve metabolic stability and pharmacokinetic properties. Some amide-linked analogs have been shown to retain considerable agonistic activity while exhibiting lower lipophilicity.

Phenoxyacetic Acid Derivatives as Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed at sites of inflammation and plays a key role in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

The SAR for selective COX-2 inhibition by phenoxyacetic acid derivatives is distinct from that of FFAR1 agonism and is largely dictated by the ability of the molecule to fit into the larger, more accommodating active site of COX-2 compared to COX-1.

Key SAR observations for COX-2 inhibition include:

-

The Acidic Moiety: Similar to traditional NSAIDs, the carboxylic acid group is important for anchoring the molecule within the COX active site through interactions with key residues like Arg120.

-

The Central Phenoxy Ring: This acts as a scaffold for positioning other key functional groups.

-

Substituents for Selectivity: The key to COX-2 selectivity often lies in the incorporation of a bulky substituent that can occupy the hydrophobic side pocket of the COX-2 active site, which is sterically hindered in COX-1 by the presence of Ile523 instead of Val523.

-

For instance, attaching a sulfonamide or a substituted phenyl group to the phenoxy ring can impart significant COX-2 selectivity.

-

-

The "Tail" of the Molecule: Modifications to the part of the molecule extending away from the acidic head group can further fine-tune potency and selectivity.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative phenoxyacetic acid analogs as FFAR1 agonists and COX-2 inhibitors.

Table 1: FFAR1 Agonist Activity of Phenoxyacetic Acid Derivatives

| Compound ID | Structure/Modification | EC50 (nM) | Reference |

| 18b | Phenylpropanoic acid derivative with phenoxyacetic acid moiety | 62.3 | [1] |

| 16 | Optimized phenoxyacetic acid derivative | 43.6 | [2][3] |

| HWL-088 | A potent phenoxyacetic acid-based FFAR1 agonist | 18.9 | [1] |

| CPU025 | A novel FFAR1 agonist | 38.7 | [2] |

Table 2: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

| Compound ID | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| 5d | - | 0.06 ± 0.01 | - | [4] |

| 5e | - | 0.08 ± 0.01 | - | [4] |

| 5f | - | 0.07 ± 0.01 | - | [4] |

| 7b | - | 0.09 ± 0.01 | - | [4] |

| 10c | - | 0.08 ± 0.01 | - | [4] |

| 10d | - | 0.07 ± 0.01 | - | [4] |

| 10e | - | 0.09 ± 0.01 | - | [4] |

| 10f | - | 0.08 ± 0.01 | - | [4] |

| 6a | - | 0.03 | 365.4 | [5] |

| 6c | - | 0.03 | 196.9 | [5] |

| Celecoxib (Reference) | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 | [4] |

| Mefenamic Acid (Reference) | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 | [4] |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric method to screen for inhibitors of COX-1 and COX-2.[6]

1. Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

NaOH

-

COX-1 or COX-2 enzyme (human recombinant)

-

Test compounds and reference inhibitors (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

2. Procedure:

-

Reagent Preparation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

-

Prepare a dilute solution of Arachidonic Acid in NaOH.

-

-

Compound Preparation:

-

Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Create a series of dilutions of the test compounds at 10X the final desired concentration in COX Assay Buffer.

-

-

Assay Protocol:

-

Add 10 µL of the diluted test inhibitor or vehicle control (for 100% activity) to the wells of the 96-well plate.

-

Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Add 80 µL of the Reaction Mix to each well.

-

Pre-incubate the plate at 25°C for 10-15 minutes.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

-

-

Measurement:

-

Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of compounds.[7][8][9]

1. Animals:

-

Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.

2. Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound and reference drug (e.g., Indomethacin)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Plebysmometer or digital calipers

3. Procedure:

-

Baseline Measurement:

-

Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

-

-

Compound Administration:

-

Administer the test compound, reference drug, or vehicle to the rats via oral gavage or intraperitoneal injection. The timing of administration depends on the pharmacokinetic profile of the compound but is typically 30-60 minutes before carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.

-

The percentage inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FFAR1 signaling pathway leading to insulin secretion.

COX-2 pathway in inflammation and its inhibition.

General workflow for drug discovery of phenoxyacetates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan-induced rat paw edema: Significance and symbolism [wisdomlib.org]

Physical and chemical properties of Ethyl 2-(4-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(4-hydroxyphenoxy)acetate, a compound of interest in metabolic disease research. This document includes key physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, particularly its role as an agonist of the insulin (B600854) receptor.

Core Chemical and Physical Properties

This compound (CAS No: 20872-28-0) is a solid organic compound with a molecular formula of C10H12O4 and a molecular weight of 196.2 g/mol .[1] It is recognized for its potential to interact with and activate the insulin receptor, making it a subject of study in the context of type 2 diabetes and related metabolic disorders.[1] The compound is typically supplied with a purity of 95-98% and should be stored at 4°C or under refrigeration to ensure its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20872-28-0 | [1] |

| Molecular Formula | C10H12O4 | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | 95-98% | |

| Storage Temperature | 4°C / Refrigerated |

Note: Experimental values for melting point, boiling point, and solubility were not definitively available in the searched literature. Researchers should determine these properties experimentally for their specific samples.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide. A detailed experimental protocol based on the synthesis of analogous compounds is provided below.

Reaction Scheme:

Materials:

-

Ethyl chloroacetate (B1199739)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

-

Addition of Reagent: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude product in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Workflow for Williamson Ether Synthesis:

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a general method that can be optimized for specific instrumentation and requirements.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with 0.1% trifluoroacetic acid or formic acid added to both phases. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm (based on the phenoxy chromophore).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Logical Flow for HPLC Method Development:

Caption: Logical flow for developing an HPLC method for analysis.

Spectral Data

Note: Specific experimental spectra for this compound (CAS 20872-28-0) were not available in the searched literature. The following are predicted key spectral features based on the compound's structure. Experimental verification is highly recommended.

-

¹H NMR: Expected signals would include a triplet for the ethyl ester's methyl group (~1.3 ppm), a quartet for the ethyl ester's methylene (B1212753) group (~4.2 ppm), a singlet for the methylene group adjacent to the ether oxygen (~4.6 ppm), and signals in the aromatic region (6.8-7.2 ppm) for the protons on the phenyl ring. The phenolic hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: Key signals would be expected for the carbonyl carbon of the ester (~170 ppm), the carbons of the phenyl ring (115-155 ppm), the methylene carbon of the ether linkage (~65 ppm), and the carbons of the ethyl group (~61 and ~14 ppm).

-

FT-IR (cm⁻¹): Characteristic peaks would include a broad O-H stretch from the phenolic group (~3300-3500 cm⁻¹), C-H stretches from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), a strong C=O stretch from the ester (~1750 cm⁻¹), C=C stretches from the aromatic ring (~1500-1600 cm⁻¹), and C-O stretches from the ether and ester groups (~1000-1300 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 196. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 151, and cleavage of the ether bond.

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the insulin receptor.[1] This interaction is significant as the insulin receptor is a key regulator of glucose homeostasis and cellular metabolism.

Upon binding to the extracellular alpha subunits of the insulin receptor, an agonist like this compound induces a conformational change in the receptor. This change activates the intrinsic tyrosine kinase activity of the intracellular beta subunits, leading to autophosphorylation of specific tyrosine residues. This autophosphorylation initiates a cascade of intracellular signaling events.

Two primary signaling pathways are activated downstream of the insulin receptor:

-

PI3K/AKT Pathway: This is the major pathway responsible for the metabolic effects of insulin. The phosphorylated insulin receptor recruits and phosphorylates Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then activates Phosphoinositide 3-kinase (PI3K), which in turn activates AKT (also known as Protein Kinase B). Activated AKT mediates most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell membrane, leading to increased glucose uptake, as well as promoting glycogen (B147801) synthesis and lipid synthesis.

-

MAPK/ERK Pathway: This pathway is primarily involved in regulating cell growth, proliferation, and differentiation. The activated insulin receptor can also lead to the activation of the Ras-Raf-MEK-ERK cascade.

Insulin Receptor Signaling Pathway Activated by an Agonist:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate, a valuable intermediate in the preparation of various pharmacologically active compounds. The synthesis is based on the well-established Williamson ether synthesis, a reliable and versatile method for forming ether linkages.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a phenoxyacetic acid ethyl ester moiety, is found in a variety of compounds with diverse biological activities. This protocol details a laboratory-scale synthesis suitable for producing the title compound in high purity. The described method involves the reaction of hydroquinone (B1673460) with ethyl chloroacetate (B1199739) in the presence of a base.

Reaction Principle: Williamson Ether Synthesis

The synthesis of this compound is achieved via a Williamson ether synthesis.[1][2][3] In this SN2 reaction, a phenoxide ion, generated by the deprotonation of a phenol (B47542) (in this case, hydroquinone) by a base, acts as a nucleophile.[2][3] This nucleophile then attacks the electrophilic carbon atom of an alkyl halide (ethyl chloroacetate), leading to the displacement of the halide and the formation of an ether.[2][3] Due to the presence of two hydroxyl groups on hydroquinone, careful control of stoichiometry is crucial to favor the mono-substituted product.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| Hydroquinone | 110.11 | 11.01 g | 1.0 |

| Ethyl Chloroacetate | 122.55 | 12.26 g (10.9 mL) | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 1.0 |

| Acetone (B3395972) | 58.08 | 200 mL | - |

| Ethyl Acetate (B1210297) | 88.11 | As needed for extraction | - |

| Brine (saturated NaCl solution) | - | As needed for washing | - |

| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | 142.04 | As needed for drying | - |

| Silica (B1680970) Gel (for column chromatography) | - | As needed for purification | - |

| Dichloromethane | 84.93 | As needed for elution | - |

| Hexane (B92381) | 86.18 | As needed for elution | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add hydroquinone (11.01 g, 1.0 eq) and potassium carbonate (13.82 g, 1.0 eq).

-

Solvent Addition: Add 200 mL of acetone to the flask.

-

Addition of Ethyl Chloroacetate: Stir the suspension vigorously. Dissolve ethyl chloroacetate (12.26 g, 1.0 eq) in 50 mL of acetone and add it to the dropping funnel. Add the ethyl chloroacetate solution dropwise to the stirred suspension over a period of 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride by-product. Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Extraction:

-

Dissolve the crude residue in 150 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 2 x 100 mL of water, followed by 1 x 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Data Presentation

| Parameter | Value |

| Molar Ratio (Hydroquinone:Ethyl Chloroacetate:K₂CO₃) | 1:1:1 |

| Reaction Temperature | Reflux (approx. 56°C) |

| Reaction Time | 6-8 hours |

| Expected Yield | 60-70% |

| Physical Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the step-by-step experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: The reaction mechanism for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Ethyl 2-(4-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 2-(4-hydroxyphenoxy)acetate in various matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative.

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is provided below.

| Method | Principle | Typical Application | Key Advantages |

| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | Routine quality control, purity assessment, and analysis of bulk drug substance and formulated products. | Robust, cost-effective, widely available. |

| LC-MS/MS | High-resolution separation coupled with highly sensitive and selective mass spectrometric detection. | Bioanalysis of plasma and tissue samples, metabolite identification, trace-level quantification. | High sensitivity, high selectivity, suitable for complex matrices. |

| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Analysis of volatile impurities, alternative method for quantification. | High chromatographic efficiency for volatile compounds. |

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 500 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (%Recovery) | 98 - 102% |

| Retention Time | ~ 4.5 min |

Table 2: LC-MS/MS Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 0.1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (%Recovery) | 95 - 105% |

| Retention Time | ~ 2.8 min |

Experimental Protocols

Detailed protocols for sample preparation and analysis are provided below.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk material and simple formulations.

4.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

4.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 275 nm

4.1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 500 µg/mL.

-

Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4.1.4. Workflow

Caption: HPLC-UV analysis workflow.

LC-MS/MS Method

This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices such as plasma.

4.2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled analog

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

4.2.2. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 109.1

-

Internal Standard: To be determined based on the specific IS used.

-

4.2.4. Workflow

Caption: LC-MS/MS bioanalysis workflow.

GC-MS Method (Alternative)

This method can be used as an alternative for the analysis of this compound, particularly after derivatization to increase volatility.

4.3.1. Derivatization A derivatization step, such as silylation of the hydroxyl group, may be necessary to improve the chromatographic properties of the analyte.

4.3.2. GC-MS Conditions

-

GC System: Gas chromatograph with a mass selective detector

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Mass Range: m/z 50-400

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample receipt to final result, as depicted in the diagram below.

Caption: Logical flow of the analytical process.

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Ethyl 2-(4-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals